molecular formula C32H25N3O2 B12500394 2,2-Bis(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

2,2-Bis(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

Cat. No.: B12500394
M. Wt: 483.6 g/mol
InChI Key: SUCOBNJNRDBMCL-UHFFFAOYSA-N
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Description

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its two oxazoline rings, each substituted with phenyl groups, and a central acetonitrile group. The compound’s chirality and structural features make it a valuable ligand in enantioselective catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of diphenylacetonitrile with chiral oxazoline derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylacetonitrile, followed by the addition of the oxazoline derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxazoline N-oxides, oxazolidines, and substituted phenyl derivatives. These products can be further utilized in various synthetic applications .

Scientific Research Applications

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to form stable complexes with metal ions. The oxazoline nitrogen atoms coordinate with metal centers, creating a chiral environment that facilitates enantioselective reactions. This coordination enhances the reactivity and selectivity of the catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
  • 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
  • 2,2′-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]
  • 2,2′-Methylenebis[(4S)-4-phenyl-2-oxazoline]
  • 2,2′-Bis[(4S)-4-benzyl-2-oxazoline]

Uniqueness

Compared to similar compounds, 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific chiral configuration and the presence of the acetonitrile group. This structural feature enhances its ability to form highly selective and stable complexes with metal ions, making it particularly effective in enantioselective catalysis .

Properties

Molecular Formula

C32H25N3O2

Molecular Weight

483.6 g/mol

IUPAC Name

2,2-bis(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

InChI

InChI=1S/C32H25N3O2/c33-21-26(31-34-27(22-13-5-1-6-14-22)29(36-31)24-17-9-3-10-18-24)32-35-28(23-15-7-2-8-16-23)30(37-32)25-19-11-4-12-20-25/h1-20,26-30H

InChI Key

SUCOBNJNRDBMCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C(C#N)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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